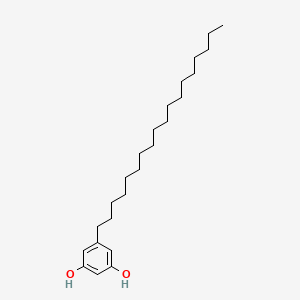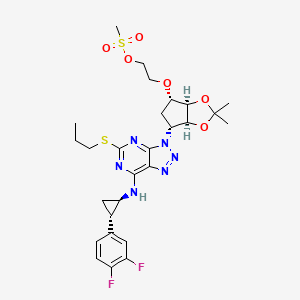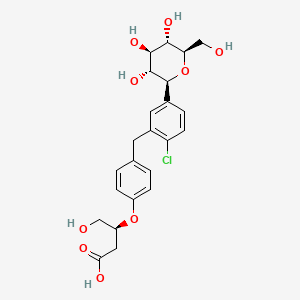![molecular formula C20H10O5 B13434245 3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone](/img/structure/B13434245.png)
3'-Hydroxy[1,2'-binaphthalene]-1',3,4,4'-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone is an organic compound with a complex structure that includes multiple aromatic rings and hydroxyl groups
Vorbereitungsmethoden
The synthesis of 3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone typically involves multi-step organic reactions. One common method includes the oxidative coupling of naphthalene derivatives under controlled conditions. The reaction often requires the use of catalysts such as transition metals and specific oxidizing agents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The aromatic rings allow the compound to intercalate with DNA, potentially influencing gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other binaphthalene derivatives such as 2’-Hydroxy-1,1’-binaphthalene-3,4-dione. Compared to these compounds, 3’-Hydroxy[1,2’-binaphthalene]-1’,3,4,4’-tetrone has unique properties due to the specific arrangement of hydroxyl groups and the additional tetrone functionality. This uniqueness makes it particularly valuable in applications requiring specific chemical reactivity and interactions.
Eigenschaften
Molekularformel |
C20H10O5 |
|---|---|
Molekulargewicht |
330.3 g/mol |
IUPAC-Name |
3-(3,4-dioxonaphthalen-1-yl)-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H10O5/c21-15-9-14(10-5-1-2-6-11(10)17(15)22)16-18(23)12-7-3-4-8-13(12)19(24)20(16)25/h1-9,23H |
InChI-Schlüssel |
QVWWAUPYZCEKMH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C2=O)C3=C(C4=CC=CC=C4C(=O)C3=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3aR,4S,7R,7aS)-2-(((1R,2R)-2-((4-(1,1-Dioxidobenzo[d]isothiazol-3-yl)piperazin-1-yl)methyl)cyclohexyl)methyl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B13434168.png)

![5-chloro-N-[2-[4-[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonylphenyl]ethyl]-2-methoxybenzamide](/img/structure/B13434175.png)

![5-chloro-N-[[(4S)-2-oxo-1,3-dioxolan-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B13434185.png)
![1,1'-[4-(Phenylmethoxy)-1-buten-1-ylidene]bis[4-fluorobenzene]](/img/structure/B13434187.png)


![9-Chloro-dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B13434213.png)

![1-([2,4'-Bibenzo[b]thiophen]-4-yl)piperazine](/img/structure/B13434227.png)
![(3E,5E)-3,5-bis[(2-fluorophenyl)methylidene]-1-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]piperidin-4-one](/img/structure/B13434231.png)

